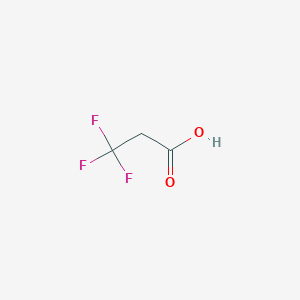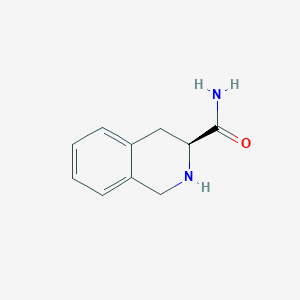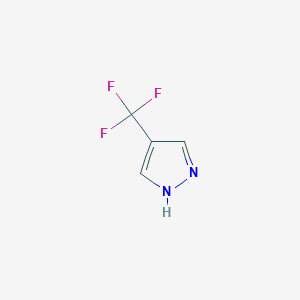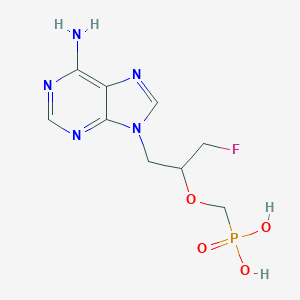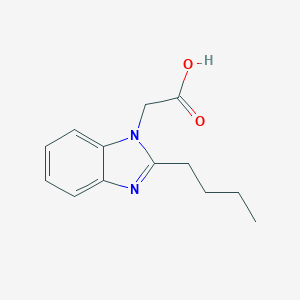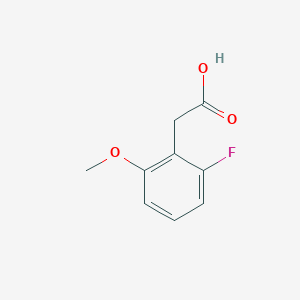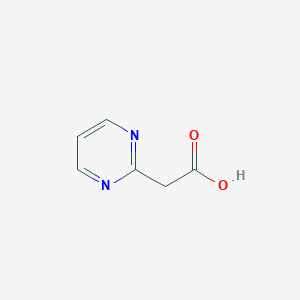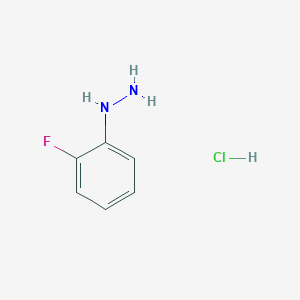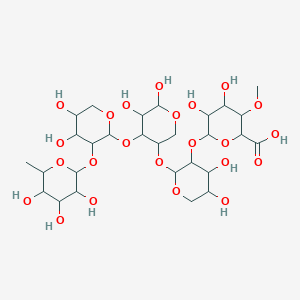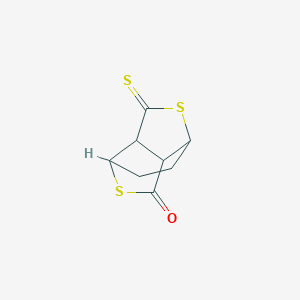
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione is a complex organic compound with a unique structure that includes both thieno and thiophen rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can be employed to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thieno and thiophen rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Wirkmechanismus
The mechanism of action of Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
129679-51-2 |
|---|---|
Molekularformel |
C8H8OS3 |
Molekulargewicht |
216.4 g/mol |
IUPAC-Name |
9-sulfanylidene-5,10-dithiatricyclo[5.3.0.04,8]decan-6-one |
InChI |
InChI=1S/C8H8OS3/c9-7-5-3-1-2-4(11-7)6(5)8(10)12-3/h3-6H,1-2H2 |
InChI-Schlüssel |
PSJHEFDQZXRQHY-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1SC3=O)C(=S)S2 |
Kanonische SMILES |
C1CC2C3C(C1SC3=O)C(=S)S2 |
Synonyme |
1,4-Ethano-1H,3H-thieno(3,4-c)thiophen-3-one, tetrahydro-6-thioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



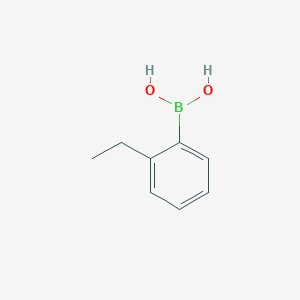
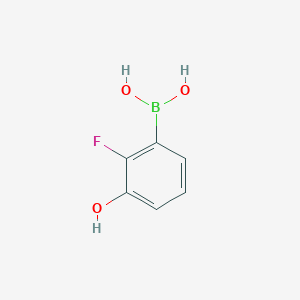

![2-[(METHYLAMINO)METHYL]PYRIDINE](/img/structure/B151154.png)
